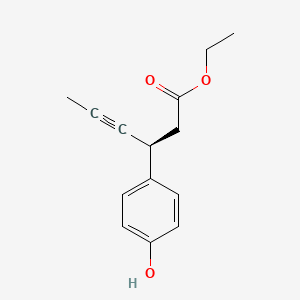
(3S)-3-(4-羟基苯基)-4-己炔酸乙酯
描述
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as 4-hydroxyhexenyl phenyl acetate (4-HPAE), is an organic compound that has recently been studied for its potential as a therapeutic agent. 4-HPAE is a naturally occurring compound that can be found in various plants, fungi, and bacteria. It has been used in traditional medicine for centuries, and recent studies have revealed that it has a variety of pharmacological activities.
科学研究应用
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, including derivatives like ferulic acid ethyl ester and caffeic acid phenethyl ester, have been recognized for their potent antioxidant activities. These compounds exhibit their antioxidant effects through scavenging of various radicals, acting as chain-breaking antioxidants, and serving as reducing agents. The structural effects on the potency of antioxidant activity of hydroxycinnamates highlight the importance of their molecular architecture in determining their efficacy as antioxidants. These insights suggest a broad application of such derivatives in enhancing oxidative stability in biological systems and food preservation [Shahidi & Chandrasekara, 2010].
Biodegradation of Esters by Bacteria
Research has also focused on the biodegradation of esters, including phthalate esters, by bacterial processes. Studies have demonstrated that certain bacteria can effectively degrade esters, leading to a breakdown of these compounds in natural ecosystems. This biodegradation is crucial for managing the environmental impact of synthetic esters, suggesting potential applications in bioremediation and waste management strategies [Keyser et al., 1976].
Polyphenols and Neurotrophic Effects
Polyphenols, including hydroxycinnamic acid derivatives like caffeic acid phenethyl ester, have been shown to have neurotrophic effects. These compounds promote neuronal survival, growth, and differentiation, and modulate signaling pathways involved in these neurotrophic actions. The antioxidant activity of polyphenols, reflected in the activation of the Nrf2 pathway, contributes to their neurotrophic activity, suggesting their potential application in managing neurodegenerative diseases [Moosavi et al., 2015].
Formation and Utilization of Esters in Microbial Processes
Microbial processes involving the formation and utilization of esters, such as the production of ethyl acetate by Hansenula anomala, highlight the metabolic versatility of microorganisms. These studies provide a foundation for exploring the production of esters through biotechnological approaches, offering insights into sustainable chemical production and the exploration of novel microbial metabolites [Tabachnick & Joslyn, 1953].
Cardiovascular Risk Reduction by Omega-3 Fatty Acid Derivatives
The cardiovascular benefits of omega-3 fatty acid derivatives, such as eicosapentaenoic acid ethyl ester, have been demonstrated in clinical trials. These findings support the application of such compounds in reducing cardiovascular risks, providing a novel approach to managing heart disease in patients already treated with statins [Wang et al., 2020].
属性
IUPAC Name |
ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMNXDTRPKCCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)
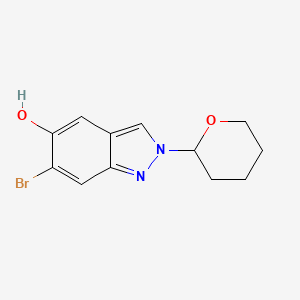
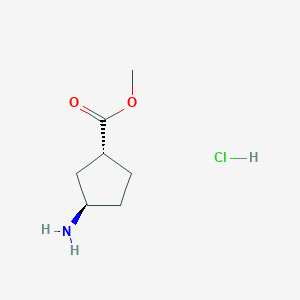
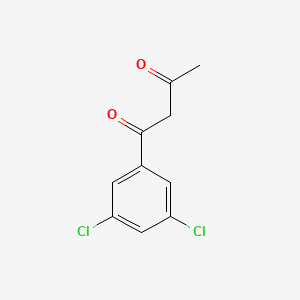
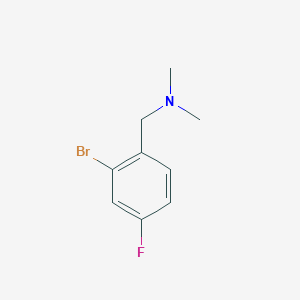
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
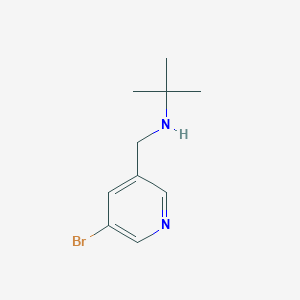
![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
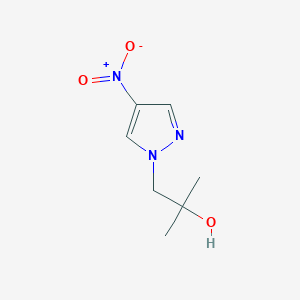
![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)
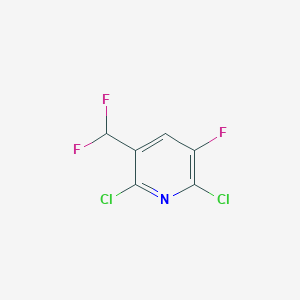
methylamine](/img/structure/B1400694.png)